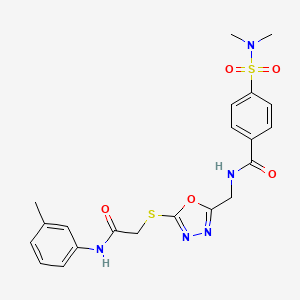
Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate” is a chemical compound with the molecular formula C12H10N2O3 . It is a compound that falls under the category of pyridazines .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 230.22 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Analeptic Activities
1,4-Dihydro-1-phenyl-6-methyl-4-oxo-pyridazine-3-carboxylic acid and its derivatives, including Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate, exhibit interesting analeptic activities. The structures of these derivatives have been discussed and proven, with studies on the reactivity of their different functional groups (Staehelin, Eichenberger, & Druey, 1956).
Synthesis of Pyridazinone Derivatives
Methyl esters of 3-methyl-2-oxo- and 2-oxo-3-phenyl-3-pentenoic acids react with hydrazine hydrate and phenylhydrazine to synthesize new pyridazinone derivatives. These derivatives are formed through intermediate hydrazides with subsequent cyclization, indicating the existence of a keto–enol tautomerism for 4-hydroxy-3-oxopyridazines (Hovakimyan et al., 2004).
Development of Novel Pyridine and Fused Pyridine Derivatives
The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile leads to the formation of isoquinoline derivatives. This process has led to the synthesis of a new series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles and related derivatives, showcasing the versatility of this compound in creating various novel chemical structures (Al-Issa, 2012).
Investigation into Molecular Structure
The structure of Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, a compound closely related to this compound, consists of two cyclic groups. This study provides insights into the molecular structure, including aspects like the dihedral angles and intermolecular hydrogen bonds, contributing to a deeper understanding of related compounds (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Synthesis of a New Heterocyclic System
A procedure has been developed for the synthesis of 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepine-2-carbohydrazide, a new heterocyclic system, by recyclization of methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate with hydrazine hydrate. This represents a novel approach in the field of organic synthesis, expanding the applications of such compounds (Kharaneko, 2016).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for anti-tb and in vitro cytotoxicity .
Mode of Action
It’s worth noting that related compounds have shown binding energy against target protein receptors . This suggests that Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate may interact with its targets through binding, leading to changes in the function of the target proteins.
Result of Action
Related compounds have shown potential pharmacological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
methyl 4-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)11-10(15)7-8-14(13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAPWNHWNNGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)
![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)
![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)


![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)

